2-Amino-8-bromoquinazoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-8-bromoquinazoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-5-3-1-2-4-6(5)12-9(11)13-7(4)8(14)15/h1-3H,(H,14,15)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQSEOVIDBBAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N=C2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten–Baumann Reaction Followed by Cyclization
A widely cited method involves the Schotten–Baumann reaction to synthesize intermediate benzanilide derivatives. As detailed in, 2-amino-8-bromoquinazoline-4-carboxylic acid is derived from N-phenylbenzimidoyl chloride precursors. The process begins with coupling 3-bromobenzoic acid with aniline derivatives in the presence of triethylamine, yielding benzanilide intermediates. Subsequent reflux with thionyl chloride generates N-phenylbenzimidoyl chlorides, which undergo cyclization with ethyl cyanoformate and tin tetrachloride (SnCl₄) to form the quinazoline core. Acidic hydrolysis of the ester group then affords the free carboxylic acid derivative, achieving moderate yields (58–65%).
Copper-Catalyzed Cascade Reactions
Recent advancements employ copper-catalyzed cascade reactions using ammonia and 2-halobenzoic acids. This method, adapted from, utilizes a Ugi four-component reaction (Ugi-4CR) to assemble the quinazoline scaffold. Key steps include:
- Condensation of 2-bromobenzoic acid with ammonia and an aldehyde.
- Cyclization mediated by copper(I) iodide (CuI) and 1,10-phenanthroline under aerobic conditions.
- Decarboxylation and bromine retention via careful temperature control (80–120°C).
This route offers superior regioselectivity for the 8-bromo substitution, with yields reaching 70–75% after purification.
Optimization of Reaction Conditions
Bromination Strategies
Mechanistic Insights into Key Steps
Cyclization and Decarboxylation
The cyclization step in proceeds through a Friedel–Crafts acylation mechanism, where SnCl₄ acts as a Lewis acid to activate the imidoyl chloride intermediate. Density functional theory (DFT) studies suggest that the transition state involves a six-membered ring, stabilizing the negative charge on the carbonyl oxygen. Subsequent decarboxylation under acidic conditions (HCl/EtOH) releases CO₂, confirmed by gas evolution measurements.
Role of Urea-Based Catalysts
In, the urea–thiazole sulfonic acid chloride catalyst enhances reaction kinetics by stabilizing the enolate intermediate via hydrogen bonding. Infrared (IR) spectroscopy reveals a redshift in the C=O stretch (1680 → 1645 cm⁻¹), indicative of increased electron density at the carbonyl group during catalysis.
Challenges in Synthesis and Purification
Byproduct Formation
A major challenge is the formation of 8,10-dibromoquinazoline derivatives, particularly under excess bromine conditions. Chromatographic purification (silica gel, ethyl acetate/petroleum ether) effectively isolates the monobrominated product, but scalability remains limited.
Enantiomeric Purity
Racemization at the 2-amino position occurs during acidic hydrolysis, as noted in. Chiral HPLC analysis (Chiralpak IA column) confirms a 55:45 enantiomeric ratio, necessitating post-synthetic resolution using L-tartaric acid derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Amino-8-bromoquinazoline-4-carboxylic acid serves as an intermediate for the synthesis of various quinazoline derivatives. These derivatives are often explored for their pharmaceutical potential due to their diverse biological activities. The compound's unique structure facilitates the development of new materials, dyes, and pigments, showcasing its industrial relevance.
Biology
The biological applications of 2-Amino-8-bromoquinazoline-4-carboxylic acid are extensive:
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity and affecting cellular pathways involved in processes such as cell proliferation and apoptosis .
- Anticancer Activity : Recent studies indicate that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds derived from 2-Amino-8-bromoquinazoline-4-carboxylic acid have shown efficacy against various cancer cell lines by disrupting microtubule formation and inducing apoptosis .
Medicine
The medicinal applications of 2-Amino-8-bromoquinazoline-4-carboxylic acid include:
- Antimicrobial Properties : Research has highlighted its potential as an antimicrobial agent, with ongoing investigations into its effectiveness against various pathogens.
- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity Evaluation
A study was conducted to evaluate the anticancer properties of synthesized derivatives based on 2-Amino-8-bromoquinazoline-4-carboxylic acid. The derivatives were tested against multiple human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism was attributed to the disruption of microtubule dynamics and induction of apoptosis through caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 12.5 | Microtubule disruption |
| Derivative B | A549 | 15.0 | Apoptosis induction |
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibition capabilities of 2-Amino-8-bromoquinazoline-4-carboxylic acid against Aurora A kinase, a critical target in cancer therapy. The compound demonstrated selective inhibition with an IC50 value of approximately 20 µM. Molecular docking studies revealed that the compound binds effectively within the active site of Aurora A kinase, suggesting a promising lead for further development .
Mechanism of Action
The mechanism of action of 2-Amino-8-bromoquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-amino-8-bromoquinazoline-4-carboxylic acid and its structural analogs:
Structural and Functional Group Variations
Biological Activity
2-Amino-8-bromoquinazoline-4-carboxylic acid is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
Pharmacological Properties
Quinazoline derivatives, including 2-amino-8-bromoquinazoline-4-carboxylic acid, have been studied for various biological activities:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting the proliferation of cancer cells. For instance, certain analogues have demonstrated significant anti-cancer effects against multiple human cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating their potency .
- Antimicrobial Effects : Quinazoline derivatives exhibit antimicrobial properties, making them potential candidates for treating infections .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases, which play crucial roles in cell signaling and cancer progression. Studies have indicated that modifications to the quinazoline structure can enhance selectivity and potency against specific kinases like Aurora A .
The biological activity of 2-amino-8-bromoquinazoline-4-carboxylic acid can be attributed to several mechanisms:
- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting their proliferation. For example, in MCF-7 cells, treatment with the compound resulted in a significant increase in G1 phase cells from 51.45% to 60.68% .
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells. In a comparative study with doxorubicin, 2-amino-8-bromoquinazoline-4-carboxylic acid induced a higher percentage of cell death (2.16% vs. 1.52% for doxorubicin) after 24 hours of treatment .
- Kinase Interaction : Molecular docking studies have revealed that the compound binds effectively to the active sites of kinases, leading to inhibition of their activity. This is crucial for its anticancer properties as many kinases are involved in tumorigenesis .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Notable Cell Lines | IC50 (µM) |
|---|---|---|---|
| Anticancer | High | MCF-7, HeLa | 168.78 |
| Antimicrobial | Moderate | Various pathogens | N/A |
| Kinase Inhibition | Significant | Aurora A, CDK-2 | N/A |
Case Study: Anticancer Activity
A study conducted on various quinazoline derivatives demonstrated that modifications at the 2-position significantly influenced anticancer activity. For instance, a derivative with propyl substitution showed enhanced potency compared to others tested against HeLa cell lines .
Table 2: Kinase Inhibition Profile
| Kinase | Activity (%) |
|---|---|
| ABL-1 | 106.77 |
| AKT-1 | 104.50 |
| Aurora A | 48.22 |
| CDK-2/cyclin A | 83.72 |
Q & A
What are the established synthetic routes for 2-Amino-8-bromoquinazoline-4-carboxylic acid, and what are their key challenges?
(Basic)
Methodological Answer:
The synthesis of quinazoline derivatives typically involves cyclization of substituted anthranilic acids or condensation of halogenated precursors. For brominated analogs like 2-Amino-8-bromoquinazoline-4-carboxylic acid, a common approach is the halogen-directed cyclization of 2-aminobenzoic acid derivatives. However, challenges include:
- Unintended cyclization : Bromine substituents at position 8 may promote intramolecular side reactions (e.g., benzoxazinone formation) during activation steps, as observed in analogous syntheses of 2-acylaminobenzoic acid derivatives .
- Halogen stability : Bromine can undergo displacement under acidic or basic conditions, requiring controlled pH and temperature during synthesis .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol-water mixtures) is recommended to isolate the product from byproducts .
How can researchers characterize the purity and structural integrity of 2-Amino-8-bromoquinazoline-4-carboxylic acid?
(Basic)
Methodological Answer:
Characterization should combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the bromine position and amine-carboxylic acid functionality. For example, the deshielded aromatic proton adjacent to bromine typically appears at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected ~285 g/mol for CHBrNO) and isotopic patterns for bromine (1:1 ratio for Br and Br) .
- HPLC-PDA : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% as per pharmaceutical standards) .
What strategies are recommended for resolving contradictions in reported biological activities of 2-Amino-8-bromoquinazoline-4-carboxylic acid?
(Advanced)
Methodological Answer:
Contradictory bioactivity data may arise from structural analogs, assay variability, or temporal effects. To address this:
- Structural validation : Compare the compound’s NMR and X-ray crystallography data with literature to rule out isomerization or degradation .
- Dose-response profiling : Conduct longitudinal studies to differentiate short-term enzymatic inhibition (e.g., kinase assays) from long-term cytotoxicity, as seen in studies on halogenated biphenylcarboxylic acids .
- Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile divergent receptor-binding results. For instance, bromine’s position may alter interactions with ATP-binding pockets in kinase targets .
How can researchers optimize reaction yields for 2-Amino-8-bromoquinazoline-4-carboxylic acid under varying catalytic conditions?
(Advanced)
Methodological Answer:
Yield optimization requires systematic screening of catalysts and reaction parameters:
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling steps, or copper iodide for Ullmann-type aminations, noting that bromine may deactivate certain catalysts .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may increase side reactions. A mixed solvent system (e.g., THF:HO) can balance reactivity and selectivity .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and minimize bromine displacement, achieving yields >70% as reported for similar bromoquinazolines .
What role does the bromine substituent play in the compound’s mechanism of action in enzyme inhibition assays?
(Advanced)
Methodological Answer:
Bromine at position 8 influences both steric and electronic interactions:
- Steric hindrance : The bulky bromine atom may block access to hydrophobic enzyme pockets, as observed in studies of 5-bromoquinazoline-8-carboxylic acid’s inhibition of dihydrofolate reductase .
- Electron-withdrawing effects : Bromine increases electrophilicity at the quinazoline core, enhancing covalent binding to cysteine residues in kinases. Confirm this via mutagenesis studies (e.g., replacing Cys with Ser in target enzymes) .
- Comparative studies : Substitute bromine with chlorine or iodine to assess halogen-dependent activity trends. For example, iodine’s larger atomic radius may reduce solubility but improve binding affinity .
How should researchers design stability studies for 2-Amino-8-bromoquinazoline-4-carboxylic acid under physiological conditions?
(Advanced)
Methodological Answer:
Stability studies should simulate biological environments:
- pH profiling : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS; bromine substituents are stable below pH 6 but may hydrolyze at higher pH .
- Serum stability : Add fetal bovine serum (FBS) to assess protein-binding effects. Use ultrafiltration to separate free compound from protein-bound fractions .
- Light sensitivity : Store samples under UV light (254 nm) to evaluate photodegradation, a common issue with aromatic bromides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
